molecular formula C27H27BrClNO3S B5251579 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5251579
M. Wt: 560.9 g/mol
InChI Key: FNBWEXNJYGFLEB-UHFFFAOYSA-N
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Description

The compound 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic molecule featuring a hexahydroquinoline core with multiple substituents. Key structural attributes include:

  • Hexahydroquinoline backbone: A partially hydrogenated quinoline ring system (positions 1,4,5,6,7,8) with a ketone group at position 3.
  • Substituents:
    • 4-(2-bromophenyl): A brominated aryl group at position 2.
    • 7-(4-chlorophenyl): A chlorinated aryl group at position 5.
    • 2-methyl: A methyl group at position 2.
    • 2-(Ethylsulfanyl)ethyl ester: A thioether-linked ethyl ester at position 3.

Its synthesis likely involves multicomponent reactions (e.g., Hantzsch-type cyclization) and crystallization techniques refined using programs like SHELXL .

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrClNO3S/c1-3-34-13-12-33-27(32)24-16(2)30-22-14-18(17-8-10-19(29)11-9-17)15-23(31)26(22)25(24)20-6-4-5-7-21(20)28/h4-11,18,25,30H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWEXNJYGFLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives are recognized for their antibacterial properties. Research indicates that compounds similar to the title molecule may inhibit bacterial growth by disrupting cellular functions or inhibiting essential enzymes. For instance, quinolone derivatives have been studied extensively for their efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The structural characteristics of hexahydroquinolines suggest potential anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . The compound's ability to interact with DNA and inhibit topoisomerases may also contribute to its anticancer effects.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of quinoline derivatives. The compound may inhibit inflammatory mediators and cytokines, providing therapeutic avenues for treating conditions such as arthritis and other inflammatory diseases .

Antiviral Activity

Some studies have indicated that quinoline derivatives can exhibit antiviral properties, particularly against HIV and other viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Neuroprotective Effects

Recent investigations into quinoline derivatives suggest neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of various quinoline derivatives, including those structurally related to the compound . Results demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .

Case Study 2: Anticancer Activity

In vitro studies on hexahydroquinoline derivatives showed promising results in inducing apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting the potential for further development into therapeutic agents .

Summary Table of Applications

Application AreaDescription
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells; inhibits topoisomerases
Anti-inflammatoryReduces levels of inflammatory mediators
AntiviralInhibits replication of viruses such as HIV
NeuroprotectiveProtects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of hexahydroquinoline derivatives with variable aryl and ester groups. Below is a comparative analysis with structurally related analogs:

Compound Name Substituents (Positions 4/7) Ester Group Halogen Type Molecular Weight (g/mol) Key Differences Reference ID
2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 2-Bromophenyl / 4-Chlorophenyl 2-(Ethylsulfanyl)ethyl Br, Cl ~600 (estimated) Thioether-linked ester Target
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-Chlorophenyl / None Ethyl Cl 357.84 Tetrahydroquinoline core (less saturation)
2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Bromophenyl / 4-Chlorophenyl Methoxyethyl Br, Cl ~585 (estimated) Methoxy vs. thioether ester
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Fluorophenyl / None Ethyl F 413.91 Fluorine substitution; trimethyl
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 5-Bromo-2-hydroxyphenyl / None Ethyl Br, OH 491.38 Hydroxyl group; bromo position

Key Observations :

  • Halogen Influence : Bromine and chlorine in the target compound enhance electrophilic reactivity compared to fluorine analogs . The 2-bromophenyl group may sterically hinder interactions compared to para-substituted halogens.
  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., ) exhibit higher polarity, impacting solubility and crystallization behavior .
Physicochemical and Crystallographic Comparisons
  • Crystallization : The target compound’s structure determination likely employs SHELX or OLEX2 software, common in small-molecule crystallography . Its packing efficiency may differ from analogs due to bulkier substituents.
  • Toxicity Predictions : Computational models (e.g., ligand-based screening in ) suggest bromine/chlorine substituents increase bioaccumulation risks compared to fluorine or hydroxylated derivatives .

Biological Activity

The compound 2-(ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 312526-58-2) is a complex organic molecule belonging to the hexahydroquinoline class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C27H27BrClNO3S
  • Molecular Weight : 560.93 g/mol
  • Structure : The compound features a hexahydroquinoline core with various substituents that influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways. Notably, compounds in the hexahydroquinoline class have been shown to exert anti-inflammatory and anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

  • Antiviral Activity : Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this one. For instance, derivatives have shown efficacy against viruses such as Hepatitis C and Herpes Simplex Virus (HSV). The structural features of these compounds often correlate with their antiviral potency due to their ability to inhibit viral replication at the cellular level .
  • Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation. Research indicates that modifications in the substituents can enhance or diminish these effects .
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for diseases characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathway/OrganismObserved EffectsReference
AntiviralHSV, HCVInhibition of viral replication
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryCytokine signalingReduction in inflammation markers

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of related compounds against Hepatitis C virus (HCV) using in vitro assays. The results indicated that certain structural modifications significantly enhanced antiviral potency compared to standard treatments .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of hexahydroquinolines exhibited significant cytotoxicity with IC50 values in the low micromolar range. The study emphasized the importance of functional group positioning on the quinoline ring for optimizing therapeutic efficacy.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization of intermediates derived from substituted aldehydes and amines. Key parameters include:

  • Temperature : Maintaining 80–100°C during cyclization to ensure proper ring closure .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency .
  • Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation and cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization yield >95% purity .

Q. Which analytical techniques are essential for structural characterization?

  • X-ray crystallography : Resolves bond lengths (e.g., C–Br: 1.89–1.92 Å) and dihedral angles between aromatic rings .
  • NMR spectroscopy : 1H^1H NMR confirms substituent integration (e.g., methyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 7.3–7.8 ppm) .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches at 1680–1720 cm1^{-1} and sulfanyl (C–S) vibrations at 620–680 cm1^{-1} .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential biological activities?

  • In vitro assays : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or topoisomerase II via fluorometric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to controls .

Q. What strategies elucidate the mechanism of action in biological systems?

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to identify binding affinities .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized receptors .
  • Mutagenesis studies : Modify putative binding residues in enzymes to validate interaction sites .

Q. How should contradictions in reported biological data be addressed?

  • Replicate experiments : Ensure identical conditions (e.g., cell culture media, assay temperature) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • Computational modeling : Apply QSAR models to predict activity trends across derivatives .

Q. What synthetic modifications enhance pharmacological activity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO2_2) at the 4-position to improve enzyme inhibition .
  • Side chain variation : Replace the ethylsulfanyl group with a morpholine ring to enhance solubility and bioavailability .

Q. What role does computational modeling play in studying this compound?

  • Docking simulations : Predict binding modes with kinases or GPCRs .
  • Molecular Dynamics (MD) : Simulate stability in lipid bilayers to assess membrane permeability .
  • QSAR models : Correlate substituent electronegativity with antibacterial potency .

Q. How are thermodynamic properties (e.g., solubility, stability) determined?

  • Solubility assays : Measure in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .
  • Thermal analysis : DSC and TGA quantify melting points (e.g., 180–190°C) and decomposition profiles .

Q. What catalytic mechanisms are involved in its synthesis?

  • Acid catalysis : Protonation of the aldehyde enhances electrophilicity during imine formation .
  • Kinetic studies : Monitor reaction progress via 1H^1H NMR to optimize catalyst loading (e.g., 5 mol% p-TsOH) .

Q. Which methods assess its toxicological profile?

  • In vitro toxicity : Hemolysis assays on RBCs and Ames tests for mutagenicity .
  • In vivo models : Administer to zebrafish embryos (LC50_{50} determination) or rodents for acute toxicity .

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